DL-Kynurenine sulfate
Overview
Description
DL-Kynurenine sulfate is a compound with the chemical formula C10H12N2O3 · H2SO4 It is a derivative of kynurenine, an intermediate in the tryptophan catabolism pathway
Mechanism of Action
Target of Action
DL-Kynurenine sulfate, a metabolite of the essential amino acid tryptophan, primarily targets the kynurenine pathway . This pathway is known to be highly dependent on immunological system activity . The kidneys, being one of the main organs involved in the formation, degradation, and excretion of tryptophan end products, play a significant role in the activity of the kynurenine pathway .
Mode of Action
This compound interacts with its targets through the kynurenine pathway. This pathway is initiated by the enzymes indoleamine-2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase, which catalyze the conversion of tryptophan to kynurenine . Most metabolites of the kynurenine pathway are neuroactive and have essential roles in the regulation of NMDA (N-methyl-D-aspartate) receptor function and free radical production .
Biochemical Pathways
The kynurenine pathway is the primary route for tryptophan breakdown . This route is initiated by the enzymes indoleamine-2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase, which catalyze the conversion of tryptophan to kynurenine . Kynurenine is then transformed into its subsequent metabolites, and the final result of the pathway is NAD+ .
Pharmacokinetics
It is known that the kidneys play a significant role in the formation, degradation, and excretion of tryptophan end products .
Result of Action
The metabolites of the kynurenine pathway, including this compound, are responsible for a broad spectrum of effects, including the endogenous regulation of neuronal excitability and the initiation of immune tolerance . They are involved in neurodegenerative disorders such as Huntington’s disease, Parkinson’s disease, and Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, chronic stress and low-grade inflammation can greatly impact the activity of the kynurenine pathway . Additionally, pathologies involving the kidneys can result in disturbances in the activity of the kynurenine pathway .
Biochemical Analysis
Biochemical Properties
DL-Kynurenine sulfate plays a crucial role in biochemical reactions, particularly in the kynurenine pathway. It interacts with several enzymes, including indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase, which catalyze the conversion of tryptophan to kynurenine . Additionally, this compound is metabolized by enzymes such as kynurenine aminotransferase, kynurenine 3-monooxygenase, and kynureninase, leading to the production of metabolites like kynurenic acid, 3-hydroxykynurenine, and anthranilic acid . These interactions are essential for the regulation of various physiological processes, including immune response and neurotransmission.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of the aryl hydrocarbon receptor, which plays a role in immune regulation and cellular differentiation . Additionally, this compound affects the production of reactive oxygen species and the regulation of NMDA receptor function, which are critical for neuronal health and function . These effects highlight the compound’s potential impact on both central and peripheral nervous systems.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates the aryl hydrocarbon receptor, leading to changes in gene expression that influence immune responses and cellular differentiation . Furthermore, this compound can inhibit or activate various enzymes in the kynurenine pathway, thereby modulating the production of neuroactive metabolites such as kynurenic acid and quinolinic acid . These interactions are crucial for maintaining the balance between neuroprotection and neurotoxicity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have neuroprotective and immunomodulatory effects . At high doses, this compound can induce neurotoxicity and other adverse effects . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily the kynurenine pathway. It is metabolized by enzymes such as kynurenine aminotransferase, kynurenine 3-monooxygenase, and kynureninase, leading to the production of metabolites like kynurenic acid, 3-hydroxykynurenine, and anthranilic acid . These metabolites play essential roles in regulating immune responses, neurotransmission, and cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The System L transporter SLC7A5 is responsible for the uptake of this compound into T cells, where it can exert its immunomodulatory effects . Additionally, the compound can cross the blood-brain barrier with the aid of neutral amino acid carriers, allowing it to influence central nervous system function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be compartmentalized within specific cellular organelles, such as mitochondria and the endoplasmic reticulum, where it can modulate local biochemical processes . This compartmentalization is essential for the regulation of its neuroprotective and neurotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Kynurenine sulfate can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzoylpropionic acid with sulfuric acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
DL-Kynurenine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form kynurenic acid.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include kynurenic acid, 3-hydroxykynurenine, and other derivatives that have significant biological activities.
Scientific Research Applications
DL-Kynurenine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: It plays a role in studying the kynurenine pathway and its impact on cellular processes.
Medicine: Research has shown its potential in treating neurological disorders, as it can modulate neurotransmitter levels.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Comparison with Similar Compounds
Similar Compounds
L-Kynurenine: A naturally occurring isomer with similar biological activities.
Kynurenic Acid: A metabolite with neuroprotective properties.
3-Hydroxykynurenine: Another intermediate in the kynurenine pathway with distinct biological functions.
Uniqueness
DL-Kynurenine sulfate is unique due to its sulfate group, which can influence its solubility and reactivity compared to other kynurenine derivatives. This makes it particularly useful in specific biochemical applications where these properties are advantageous.
Properties
IUPAC Name |
2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRWMOLNJZCEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610905 | |
Record name | 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126-91-2, 66866-42-0, 13535-93-8 | |
Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2126-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66866-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kynurenine sulfate, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002126912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-α,2-diamino-γ-oxobenzenebutyric acid, sulphate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KYNURENINE SULFATE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X1LZN1B7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary effect of DL-Kynurenine sulfate on the central nervous system?
A1: this compound has been identified as an endogenous convulsant, meaning it is a substance naturally found in the body that can induce seizures. Research has shown that when administered intraventricularly, this compound induces locomotor excitation and clonic seizures in mice. [, ] This effect has been observed to be more pronounced in mice compared to rats, suggesting species-specific sensitivities and differences in brain structure accessibility. []
Q2: Is there a link between this compound and the neurotransmitter serotonin in the context of seizures?
A3: Research suggests a potential interplay between this compound, serotonin, and seizure activity. Experiments have shown that serotonergic drugs, like 5-hydroxytryptamine (serotonin) and its precursor 5-hydroxytryptophan, can reduce the severity of convulsions induced by this compound. [, ] This points towards a possible protective effect of the serotonergic system against the convulsant action of this compound.
Q3: Are there differences in the convulsant action of this compound and its metabolite, quinolinic acid?
A4: While both this compound and its metabolite, quinolinic acid, exhibit convulsant properties, studies highlight some differences. Notably, quinolinic acid, unlike this compound, did not demonstrate potentiation of strychnine-induced convulsions when administered intraventricularly in mice. [] Additionally, the protective effect of serotonin against convulsions seems more pronounced with this compound compared to quinolinic acid. [, ] This implies variations in their mechanisms of action and interactions with neurotransmitter systems.
Q4: Are there species-specific responses to this compound administration?
A5: Yes, research indicates significant differences in how rats and mice respond to intraventricularly administered this compound. While the compound induces excitation and seizures in mice, it appears to be less potent in rats. [] This difference is attributed to the anatomical variations between the species, particularly the accessibility of the hippocampus to the injected substance. [] Such findings underscore the importance of considering species-specific responses when investigating this compound and its effects on the central nervous system.
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